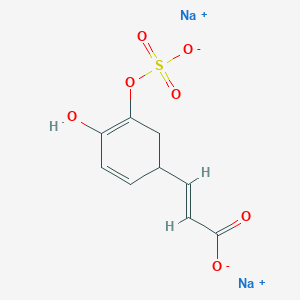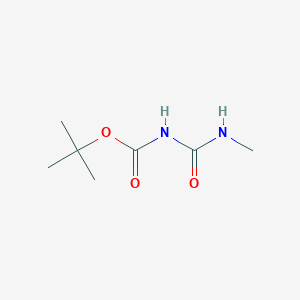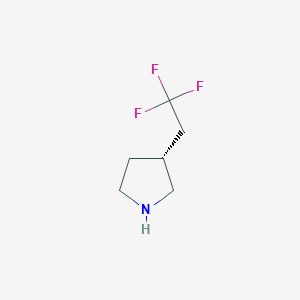
(R)-3-(2,2,2-trifluoroethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(2,2,2-trifluoroethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,2,2-trifluoroethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, allowing it to attack the electrophilic carbon in the trifluoroethyl bromide.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2,2,2-trifluoroethyl)pyrrolidine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(2,2,2-trifluoroethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles such as amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of ®-3-(2,2,2-trifluoroethyl)pyrrolidine.
Reduction: Reduced derivatives with hydrogenated pyrrolidine rings.
Substitution: Compounds with nucleophilic groups replacing the trifluoroethyl group.
Applications De Recherche Scientifique
®-3-(2,2,2-trifluoroethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which ®-3-(2,2,2-trifluoroethyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(2,2,2-trifluoroethyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
3-(2,2,2-trifluoroethyl)pyrrolidine: Without specific stereochemistry.
N-ethylpyrrolidine: A similar compound with an ethyl group instead of a trifluoroethyl group.
Uniqueness
®-3-(2,2,2-trifluoroethyl)pyrrolidine is unique due to its chiral nature and the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. These features make it valuable in applications requiring high specificity and selectivity.
Propriétés
Formule moléculaire |
C6H10F3N |
|---|---|
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
(3R)-3-(2,2,2-trifluoroethyl)pyrrolidine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2/t5-/m1/s1 |
Clé InChI |
PTXOIRIEXVHPML-RXMQYKEDSA-N |
SMILES isomérique |
C1CNC[C@H]1CC(F)(F)F |
SMILES canonique |
C1CNCC1CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


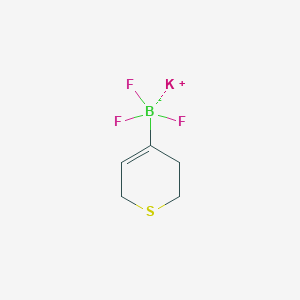

![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
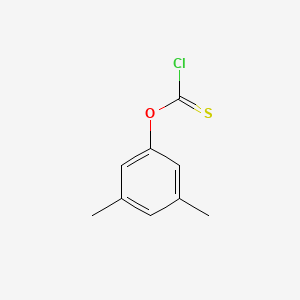



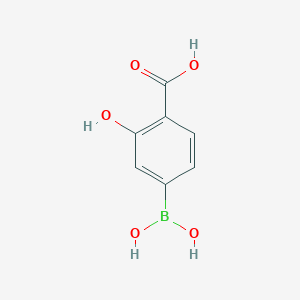
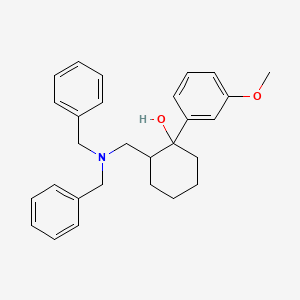
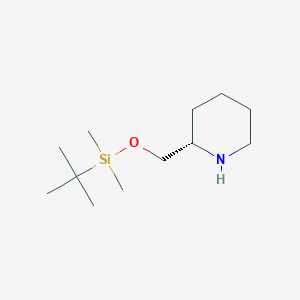
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
